molecular formula C9H11NO2 B8447831 5-Ethyl-4-methoxypyridine-2-carbaldehyde

5-Ethyl-4-methoxypyridine-2-carbaldehyde

Cat. No. B8447831
M. Wt: 165.19 g/mol
InChI Key: KMJUQGHYSAOPGT-UHFFFAOYSA-N
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Patent
US08367831B2

Procedure details

To a solution of 49 mg of (5-ethyl-4-methoxypyridin-2-yl)methanol in 1 mL of dichloromethane, 0.13 g of manganese dioxide was added. The mixture was stirred at room temperature for 1 hour 30 minutes, 0.13 g of manganese dioxide was then added thereto, and the mixture was stirred for 1 hour 30 minutes. Chloroform was added to the reaction mixture, the insoluble substance was filtered off, and the solvent was distilled off under reduced pressure to obtain 54 mg of 5-ethyl-4-methoxypyridine-2-carbaldehyde as a brown oily substance.
Quantity
49 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.13 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.13 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:4]([O:11][CH3:12])=[CH:5][C:6]([CH2:9][OH:10])=[N:7][CH:8]=1)[CH3:2].C(Cl)(Cl)Cl>ClCCl.[O-2].[O-2].[Mn+4]>[CH2:1]([C:3]1[C:4]([O:11][CH3:12])=[CH:5][C:6]([CH:9]=[O:10])=[N:7][CH:8]=1)[CH3:2] |f:3.4.5|

Inputs

Step One
Name
Quantity
49 mg
Type
reactant
Smiles
C(C)C=1C(=CC(=NC1)CO)OC
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.13 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0.13 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the insoluble substance was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C=1C(=CC(=NC1)C=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 54 mg
YIELD: CALCULATEDPERCENTYIELD 111.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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